C8-鞘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C8-Sphingosine, also known as N-octanoyl-L-sphingosine, is a long-chain fatty acid amide composed of a hydrophobic octanoic acid chain and a hydrophilic sphingosine backbone. It is an important intermediate in the metabolism of sphingolipids, a family of lipids that are essential for the structure and function of cell membranes. C8-Sphingosine is found in a variety of organisms, including humans, and plays an important role in a variety of biological processes.

科学研究应用

癌症治疗

C8-鞘氨醇在癌症治疗中起着至关重要的作用。 SphK1(一种脂类激酶)及其代谢产物S1P在各种类型的癌症和代谢紊乱中过表达,使其成为潜在的治疗靶点 . 细胞内SphK1水平升高似乎在各种癌细胞类型中不受控制的细胞增殖和转移中起着至关重要的作用 .

抗感染作用

鞘氨醇由神经酰胺酶的作用从神经酰胺中释放出来,它可以杀死许多细菌、病毒和真菌病原体 . 特别是,鞘氨醇是呼吸道防御细菌病原体的重要的天然成分 .

囊性纤维化治疗

囊性纤维化气道上皮细胞中病理上降低的鞘氨醇水平通过吸入鞘氨醇得到正常化 . 这表明C8-鞘氨醇可用于治疗囊性纤维化。

预防细菌感染

用鞘氨醇涂覆塑料植入物可以预防细菌感染 . 这表明C8-鞘氨醇可用于预防细菌感染。

预防病毒感染

用外源性鞘氨醇预处理细胞可以防止严重急性呼吸系统综合征冠状病毒2(SARS-CoV-2)的病毒刺突蛋白与宿主细胞受体相互作用 . 这表明C8-鞘氨醇可用于预防病毒感染。

6. 抑制单纯疱疹病毒1型(HSV-1)鞘氨醇抑制单纯疱疹病毒1型(HSV-1)在巨噬细胞中的传播 . 这表明C8-鞘氨醇可用于治疗HSV-1感染。

作用机制

Target of Action

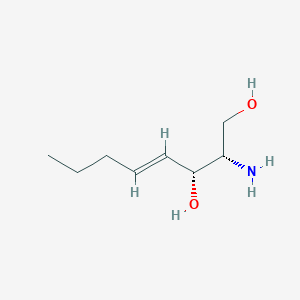

C8-Sphingosine, also known as (E,2S,3R)-2-aminooct-4-ene-1,3-diol, is a sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C8-Sphingosine are ceramides, which are essential components of cell membranes . Ceramides have two major actions: the promotion of cell cycle arrest and the induction of apoptosis .

Mode of Action

C8-Sphingosine interacts with its targets through a process of phosphorylation . This interaction results in the production of ceramide 1-phosphate (C1P), which has effects opposite to ceramide . C1P is mitogenic and has prosurvival properties . It is also an important mediator of inflammatory responses .

Biochemical Pathways

The biochemical pathways affected by C8-Sphingosine involve the metabolism of sphingolipids . The compound is involved in the biosynthesis of sphingosine and chlorogenic acid . Knockdown of certain genes involved in these pathways, such as serine palmitoyltransferase and hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyltransferase2, dramatically decreases endogenous sphingosine levels .

Pharmacokinetics

Studies on related compounds suggest that sphingolipids can cross the blood-brain barrier

Result of Action

The action of C8-Sphingosine results in a number of molecular and cellular effects. For instance, it has been found to increase the potency of certain therapeutic compounds and enhance their effectiveness against diseases like breast cancer . Moreover, the balance between ceramide and sphingosine-1-phosphate, which C8-Sphingosine helps regulate, is critical for the selection of proliferative or apoptotic signaling .

Action Environment

The action of C8-Sphingosine can be influenced by environmental factors. For example, in the presence of cold stress, sphingosine was found to accumulate at significantly greater levels in certain plant species . This suggests that environmental conditions can influence the action, efficacy, and stability of C8-Sphingosine.

安全和危害

未来方向

生化分析

Biochemical Properties

C8-Sphingosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of serine palmitoyltransferase, an enzyme involved in sphingosine biosynthesis . The nature of these interactions is complex and often involves changes in the balance of different sphingolipids, which is important for directing immune responses .

Cellular Effects

C8-Sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of cold stress in plants, sphingosine accumulation was found to promote cold tolerance .

Molecular Mechanism

At the molecular level, C8-Sphingosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with serine palmitoyltransferase to influence the biosynthesis of sphingosine .

Metabolic Pathways

C8-Sphingosine is involved in several metabolic pathways. It interacts with enzymes such as serine palmitoyltransferase and can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

(E,2S,3R)-2-aminooct-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVWOMYSLFZPQF-ODAVYXMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)